N-(2-chlorobenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)butanamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE is a complex organic compound that features a combination of chlorophenyl, fluorophenoxy, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or defluorinated compounds.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Properties
Molecular Formula |
C22H20ClFN2O2 |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-fluorophenoxy)-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C22H20ClFN2O2/c1-2-20(28-18-12-10-17(24)11-13-18)22(27)26(21-9-5-6-14-25-21)15-16-7-3-4-8-19(16)23/h3-14,20H,2,15H2,1H3 |
InChI Key |
IWXGDRSQAHPZTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N(CC1=CC=CC=C1Cl)C2=CC=CC=N2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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